1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride
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Overview
Description
1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride is a heterocyclic compound that contains both naphthalene and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of naphthalene derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized imidazole compounds.
Scientific Research Applications
1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,3-d]imidazole: A closely related compound with similar structural features.
2-Amino-1H-imidazole: Another imidazole derivative with distinct chemical properties.
Naphthoquinone derivatives: Compounds with similar naphthalene moieties but different functional groups.
Uniqueness
1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride is unique due to its combined naphthalene and imidazole structure, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10ClN3 |
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Molecular Weight |
219.67 g/mol |
IUPAC Name |
1H-benzo[f]benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H9N3.ClH/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11;/h1-6H,(H3,12,13,14);1H |
InChI Key |
NPTVIRJRFWFEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)N.Cl |
Origin of Product |
United States |
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